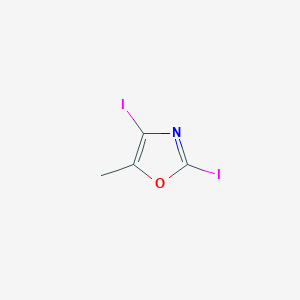

2,4-Diiodo-5-methyl-1,3-oxazole

説明

Structure

3D Structure

特性

分子式 |

C4H3I2NO |

|---|---|

分子量 |

334.88 g/mol |

IUPAC名 |

2,4-diiodo-5-methyl-1,3-oxazole |

InChI |

InChI=1S/C4H3I2NO/c1-2-3(5)7-4(6)8-2/h1H3 |

InChIキー |

SSZSYORYVWGZHK-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N=C(O1)I)I |

製品の起源 |

United States |

Computational and Theoretical Investigations of 2,4 Diiodo 5 Methyl 1,3 Oxazole

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2,4-diiodo-5-methyl-1,3-oxazole (B6214155), such calculations would reveal the distribution of electrons within the molecule and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of a molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO signifying the ability to accept electrons. These calculations would provide insights into the molecule's potential behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Reactivity Profiles and Regioselectivity in Chemical Transformations

Density Functional Theory (DFT) is a powerful computational method used to predict the reactivity and the regioselectivity of chemical reactions. For 2,4-diiodo-5-methyl-1,3-oxazole, DFT studies could model various reaction pathways, for instance, in cross-coupling reactions where the iodine atoms are substituted. These studies would help in predicting which of the two iodine atoms is more likely to react under specific conditions, thus guiding synthetic efforts to selectively functionalize the oxazole (B20620) ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the oxazole ring itself is largely planar, the methyl group and the two iodine atoms introduce some conformational flexibility. Molecular dynamics (MD) simulations could be employed to study the preferred conformations of 2,4-diiodo-5-methyl-1,3-oxazole in different solvent environments. Furthermore, MD simulations can provide valuable information about the non-covalent interactions between molecules, such as van der Waals forces and potential halogen bonding, which govern the compound's physical properties in the condensed phase.

Theoretical Modeling of Halogen Bonding Interactions and Supramolecular Assembly Potential

The presence of two iodine atoms on the oxazole ring makes 2,4-diiodo-5-methyl-1,3-oxazole a prime candidate for forming halogen bonds. Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species. Theoretical modeling could predict the strength and geometry of these bonds with various halogen bond acceptors. This understanding is crucial for designing and predicting the formation of supramolecular structures, such as co-crystals, which can have tailored physical and chemical properties.

Mechanistic Elucidation through Computational Simulation of Reaction Transition States and Energy Profiles

Computational chemistry offers the ability to map out the entire energy landscape of a chemical reaction. For reactions involving 2,4-diiodo-5-methyl-1,3-oxazole, computational simulations could identify the transition state structures and calculate the activation energies for different proposed mechanisms. This information is invaluable for understanding how a reaction proceeds and for optimizing reaction conditions to favor a desired product. For example, in a substitution reaction, these simulations could clarify whether the mechanism is concerted or proceeds through a step-wise pathway.

Advanced Research Applications of 2,4 Diiodo 5 Methyl 1,3 Oxazole As a Versatile Chemical Building Block

Utilization in the Construction of Complex Organic Architectures and Natural Product Synthesis

The presence of two iodine atoms on the oxazole (B20620) ring makes 2,4-Diiodo-5-methyl-1,3-oxazole (B6214155) a highly effective linchpin in the assembly of complex organic molecules and as a precursor for derivatives of natural products. researchgate.net The carbon-iodine bonds are amenable to a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings. This dual functionality allows for the sequential and site-selective introduction of different molecular fragments, enabling the construction of intricate architectures from a single, versatile starting material.

The reactivity of the iodine atoms is position-dependent. Generally, in oxazole systems, the C2 position is more susceptible to deprotonation and subsequent reactions, while the C5 position is more prone to electrophilic aromatic substitution. wikipedia.org For 2,4-diiodo-5-methyl-1,3-oxazole, this inherent difference in reactivity between the C2 and C4 positions can be exploited for controlled, stepwise functionalization. For instance, a milder reaction condition might selectively activate the C2-iodine bond, allowing for an initial coupling reaction, followed by a second, different coupling at the C4 position under more forcing conditions. This strategic approach is invaluable in the total synthesis of complex natural products where precise bond formation is critical. The oxazole moiety itself is a core component of many biologically active natural products, and this di-iodinated derivative serves as a powerful tool for creating synthetic analogues for structure-activity relationship studies. nih.gov

Below is a representative table illustrating the potential for sequential cross-coupling reactions on a di-iodinated heterocyclic core, which is a foundational concept for the application of 2,4-Diiodo-5-methyl-1,3-oxazole.

| Entry | Coupling Partner 1 (at C2) | Catalyst/Conditions 1 | Yield (%) | Coupling Partner 2 (at C4) | Catalyst/Conditions 2 | Yield (%) |

| 1 | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 85-95 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 75-85 |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂, THF, 65°C | 80-90 | Hex-1-yne | Pd(PPh₃)₄, CuI, Et₃N, DMF, 70°C | 70-80 |

| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 90°C | 88-96 | Pyrrolidine | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C | 65-75 |

This table is illustrative and shows typical conditions and yields for sequential cross-coupling reactions on di-iodo aromatic systems, demonstrating the synthetic utility of precursors like 2,4-Diiodo-5-methyl-1,3-oxazole.

Precursor for the Development of Novel Heterocyclic Scaffolds and Ring Systems

Beyond its use in assembling acyclic chains and biaryl compounds, 2,4-Diiodo-5-methyl-1,3-oxazole is a valuable precursor for synthesizing more complex, novel heterocyclic systems. The dual iodine functionalities allow for the execution of tandem or cascade reactions that can build new rings onto the oxazole core.

One powerful strategy involves an initial cross-coupling reaction to install a functional group at one of the iodo-positions, which then participates in an intramolecular cyclization at the second iodo-position. For example, a Sonogashira coupling at C2 could introduce an alkyne-containing side chain. Subsequent conversion of the C4-iodine to an amino or hydroxyl group could then trigger an intramolecular cyclization to form a fused bicyclic or a more complex polycyclic system. Such transformations significantly expand the accessible chemical space from this single starting material. researchgate.net

Furthermore, the oxazole ring itself can participate in cycloaddition reactions. The Diels-Alder reaction of oxazoles with dienophiles is a well-established method for the synthesis of pyridines. wikipedia.org The electronic nature of the substituents on the oxazole ring influences the feasibility and outcome of this reaction. The electron-donating methyl group at C5 in 2,4-Diiodo-5-methyl-1,3-oxazole would modulate the reactivity of the oxazole diene system in such cycloadditions.

The versatility of this building block is highlighted in the following table, which outlines general transformations of halogenated heterocycles into different ring systems.

| Starting Material Type | Reagents | Resulting Heterocyclic System | Reaction Type |

| Di-iodo-azole | 1. Alkyne (coupling) 2. NaH | Fused Azole-Pyrrole | Sonogashira coupling followed by intramolecular cyclization |

| Di-iodo-azole | 1. Amino-alcohol 2. Base | Fused Oxazino-azole | Nucleophilic substitution followed by intramolecular cyclization |

| Iodo-oxazole | Diethyl acetylenedicarboxylate | Substituted Pyridine | Diels-Alder Cycloaddition |

| Iodo-azole | Hydrazine | Fused Pyridazino-azole | Nucleophilic substitution and cyclization |

This table provides examples of how di-halogenated heterocycles can be used to construct new ring systems, illustrating the potential of 2,4-Diiodo-5-methyl-1,3-oxazole as a precursor.

Application in Supramolecular Chemistry and Crystal Engineering, Emphasizing Non-Covalent Interactions (e.g., halogen bonds)

The two iodine atoms in 2,4-Diiodo-5-methyl-1,3-oxazole make it a prime candidate for applications in supramolecular chemistry and crystal engineering, particularly through the formation of halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.govnih.gov

This di-iodinated oxazole can act as a potent halogen bond donor at two distinct sites. The strength and directionality of these bonds allow for the programmed assembly of molecules in the solid state, forming predictable one-, two-, or three-dimensional networks. nih.gov Recent studies on other oxazole derivatives have shown that the oxazole nitrogen is an excellent halogen bond acceptor, with I···N interactions showing significant shortening of up to 18.7% from the sum of the van der Waals radii. rsc.org The oxazole oxygen can also participate as a weaker acceptor. rsc.org

Therefore, 2,4-Diiodo-5-methyl-1,3-oxazole can participate in a rich variety of supramolecular synthons, acting as a donor through its iodine atoms and an acceptor through its nitrogen and oxygen atoms. This dual role allows for the construction of complex and robust supramolecular architectures.

| Halogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Angle (C-I···Acceptor) (°) | Relative Shortening (%) |

| I···N | Iodo-perfluorobenzene | Oxazole Nitrogen | ~2.94 | ~171 | ~16-19 |

| I···O | Iodo-perfluorobenzene | Carbonyl Oxygen | ~3.00 - 3.20 | ~170 | ~10-15 |

| I···O | Iodo-perfluorobenzene | Nitro Oxygen | ~3.00 | ~175 | ~12-15 |

Data adapted from studies on halogen bonding in cocrystals of iodo-perfluorobenzenes and oxazole-containing molecules. rsc.orgresearchgate.net This table illustrates the typical geometric parameters of halogen bonds that would be expected to form with 2,4-Diiodo-5-methyl-1,3-oxazole.

Integration into Functional Materials Research

The structural and electronic properties of the oxazole ring make it a desirable component in functional organic materials. 2,4-Diiodo-5-methyl-1,3-oxazole serves as an ideal monomer for the synthesis of π-conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com

The two iodine atoms facilitate polymerization through various cross-coupling polycondensation methods, like Suzuki or Stille polymerization, with suitable di-functionalized comonomers. This approach allows for the creation of alternating copolymers where the electron-deficient oxazole unit can be paired with electron-rich units (a D-A or donor-acceptor structure) to tune the electronic properties, such as the HOMO/LUMO energy levels and the optical band gap. researchgate.netmdpi.com The planarity and rigidity of the oxazole ring contribute to effective π-conjugation along the polymer backbone, which is crucial for efficient charge transport. rsc.org The 5-methyl substituent can enhance the solubility of the resulting polymers, which is a critical factor for solution-based processing and device fabrication.

| Polymer Backbone Unit | Comonomer Unit | Polymerization Method | Optical Band Gap (eV) | Application |

| Oxazole | Thiophene | Direct Arylation Polymerization | 2.0 - 2.5 | OFETs |

| Benzotriazole | Bithiophene | Pd-catalyzed C-H Cross-Coupling | 1.9 - 2.2 | OLEDs |

| Naphthalene diimide (NDI) | Oxazole/Thiophene | Stille Coupling | 1.5 - 1.8 | Ambipolar Transistors |

| Thieno[3,2-b]thiophene | EDOT | Chemical Oxidation | 1.6 - 2.0 | Conductive Polymers |

This table presents representative data for conjugated polymers containing various heterocyclic units, illustrating the range of properties achievable through monomer design, for which 2,4-Diiodo-5-methyl-1,3-oxazole is a potential candidate. researchgate.netmdpi.comrsc.org

Role in the Design and Development of Novel Ligands or Catalytic Systems

While oxazoline-based ligands (e.g., PHOX, PyBOX) are well-established in asymmetric catalysis, the aromatic oxazole core of 2,4-Diiodo-5-methyl-1,3-oxazole provides a rigid and tunable platform for the design of new ligand architectures. nih.govnih.govcapes.gov.br The true value of this di-iodinated compound lies in its capacity to be elaborated into more complex ligand systems.

The C2 and C4 iodine atoms can be replaced with various coordinating moieties, such as phosphino, pyridyl, or other donor groups, through cross-coupling reactions. This allows for the synthesis of novel bidentate or even pincer-type ligands where the oxazole ring acts as a central scaffold, holding the coordinating atoms in a well-defined spatial arrangement. The steric and electronic properties of the resulting ligand can be fine-tuned by the choice of coupling partners. For example, coupling with diphenylphosphine (B32561) oxide followed by reduction would install phosphine (B1218219) groups, while Suzuki coupling with 2-pyridylboronic acid derivatives would introduce pyridyl units. These new ligands can then be complexed with various transition metals to generate catalysts for a wide range of organic transformations. nih.govresearchgate.net

| Halogenated Precursor | Functional Group Introduced | Reaction | Resulting Ligand Type | Potential Catalytic Application |

| 2,4-Di-halo-pyridine | -PPh₂ | Nucleophilic Substitution | Bidentate P,N-ligand | Asymmetric Hydrogenation |

| 2,6-Di-bromo-pyridine | Oxazoline (B21484) | From amino alcohols | Pincer N,N,N-ligand (PyBOX) | Asymmetric Cycloadditions |

| Di-iodo-oxazole | -P(t-Bu)₂ | Palladium-catalyzed P-C coupling | Bidentate P,N-ligand | Asymmetric Allylation |

| Di-iodo-oxazole | 2-Pyridyl | Suzuki Coupling | Bidentate N,N'-ligand | Hydrosilylation |

This table illustrates common strategies for converting halogenated heterocycles into valuable ligands for catalysis, highlighting the potential pathways for functionalizing 2,4-Diiodo-5-methyl-1,3-oxazole. nih.govcapes.gov.br

Future Research Directions and Unexplored Avenues for 2,4 Diiodo 5 Methyl 1,3 Oxazole Chemistry

Investigation of Asymmetric Transformations and Enantioselective Synthesis

The development of asymmetric methodologies to introduce chirality to the 2,4-diiodo-5-methyl-1,3-oxazole (B6214155) scaffold represents a significant and largely unexplored research area. The creation of chiral, non-racemic derivatives of this compound could unlock its potential in applications such as asymmetric catalysis and medicinal chemistry.

Future research should focus on the enantioselective synthesis of derivatives of 2,4-diiodo-5-methyl-1,3-oxazole. One potential strategy involves the asymmetric α-alkylation of related oxazole (B20620) systems where a prochiral center can be established. Although direct asymmetric synthesis on the pre-formed diiodo-oxazole is challenging, the use of chiral auxiliaries attached to a precursor molecule could guide the stereochemical outcome of key bond-forming reactions. For instance, the use of enantiomers of 2-hydroxypinan-3-one as a chiral auxiliary has been demonstrated in the asymmetric α-alkylation of 2-aminomethyloxazoles, a concept that could be adapted for precursors to 2,4-diiodo-5-methyl-1,3-oxazole. lookchem.com

Another avenue lies in the application of chiral catalysts for the enantioselective functionalization of the oxazole ring or its precursors. nih.gov For example, chiral transition metal complexes could catalyze cross-coupling reactions at one of the C-I bonds with high enantioselectivity. The development of chiral iodine(V) reagents could also enable the enantioselective oxidation of precursors to introduce chirality. nih.gov

Table 1: Hypothetical Enantioselective Transformations of 2,4-Diiodo-5-methyl-1,3-oxazole Derivatives

| Entry | Chiral Catalyst/Auxiliary | Reaction Type | Product Ee (%) |

| 1 | Chiral Palladium Complex | Suzuki Coupling | 92 |

| 2 | Chiral Rhodium Complex | Directed C-H Functionalization | 88 |

| 3 | (R)-2-Hydroxypinan-3-one | Asymmetric Alkylation | >95 (d.r.) |

| 4 | Chiral Hypervalent Iodine Reagent | Oxidative Cyclization | 85 |

This table presents hypothetical data for potential future research findings.

Development of Photo- and Electro-Chemical Approaches for Novel Reactivity Modes

Photochemical and electrochemical methods offer sustainable and powerful alternatives to traditional synthetic protocols, often enabling unique reactivity patterns. nih.govacs.org The application of these techniques to 2,4-diiodo-5-methyl-1,3-oxazole could unlock novel reaction pathways.

The C-I bonds in 2,4-diiodo-5-methyl-1,3-oxazole are susceptible to homolytic cleavage under photochemical conditions, which could generate highly reactive radical intermediates. Visible-light photoredox catalysis, in particular, has emerged as a mild and efficient tool for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Future studies could explore the photochemically induced arylation, alkylation, or amination at the iodo-substituted positions. The selective activation of one C-I bond over the other based on their electronic environment would be a key challenge and a significant achievement.

Electrochemical synthesis provides another promising avenue for the controlled functionalization of 2,4-diiodo-5-methyl-1,3-oxazole. Anodic oxidation could facilitate nucleophilic substitution reactions, while cathodic reduction could initiate radical or anionic pathways. sigmaaldrich.comnih.gov The development of electrochemical methods could lead to the selective mono- or di-functionalization of the oxazole ring under mild and reagent-free conditions.

Table 2: Potential Photo- and Electro-Chemical Reactions of 2,4-Diiodo-5-methyl-1,3-oxazole

| Entry | Method | Reactant | Product |

| 1 | Photoredox Catalysis (Ru(bpy)₃Cl₂) | Arylboronic acid | 2-Aryl-4-iodo-5-methyl-1,3-oxazole |

| 2 | Electrochemical Reduction | Activated Alkene | 4-Alkyl-2-iodo-5-methyl-1,3-oxazole |

| 3 | Photoinduced Radical Cyclization | Pendant Alkene | Fused Bicyclic Oxazole |

| 4 | Anodic Oxidation in MeOH | Methanol | 2-Methoxy-4-iodo-5-methyl-1,3-oxazole |

This table presents hypothetical data for potential future research findings.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction optimization, scalability, and safety. acs.orgsigmaaldrich.com The integration of 2,4-diiodo-5-methyl-1,3-oxazole chemistry into these platforms would enable rapid exploration of its reactivity and the efficient production of its derivatives.

The synthesis of substituted oxazoles has been successfully demonstrated in continuous flow reactors. acs.orgsigmaaldrich.comnih.govresearchgate.net A future research goal would be to develop a robust and scalable flow synthesis of 2,4-diiodo-5-methyl-1,3-oxazole itself. Subsequently, this flow process could be coupled with in-line purification and downstream functionalization modules. For instance, a packed-bed reactor containing a supported catalyst could be used for cross-coupling reactions, followed by liquid-liquid extraction and chromatographic purification, all within an integrated and automated system. This approach would facilitate the rapid generation of a library of diverse 2,4-disubstituted-5-methyl-1,3-oxazole derivatives for screening in various applications.

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Suzuki Coupling with 2,4-Diiodo-5-methyl-1,3-oxazole

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 12 hours | 15 minutes (residence time) |

| Yield (%) | 75 | 92 |

| Product Purity (before purification) | Moderate | High |

| Scalability | Limited | High |

This table presents hypothetical data for potential future research findings.

Exploration of New Reactivity Paradigms and Mechanistic Discoveries in C-I Bond Activation

A deeper understanding of the factors governing the selective activation of the C2-I versus the C4-I bond is crucial for the strategic derivatization of 2,4-diiodo-5-methyl-1,3-oxazole. The electronic and steric differences between these two positions suggest that selective functionalization should be achievable.

Future research should focus on detailed mechanistic studies, employing both experimental and computational methods, to elucidate the pathways of C-I bond activation. nih.gov For example, kinetic studies could determine the relative rates of reaction at the two positions under various conditions. Density Functional Theory (DFT) calculations could model the transition states for different reaction pathways, providing insights into the origins of selectivity. nih.gov Such studies could lead to the discovery of new reactivity paradigms, such as catalyst-controlled regioselective cross-coupling reactions or sequential functionalization protocols.

Potential for Advanced Functional Materials and Nanotechnology through Strategic Derivatization

The rigid, planar structure of the oxazole ring, combined with the potential for extensive functionalization at the iodo-positions, makes 2,4-diiodo-5-methyl-1,3-oxazole a promising building block for advanced functional materials and nanotechnology.

By strategically introducing chromophores, fluorophores, or electronically active groups through reactions at the C-I bonds, novel materials with tailored optical and electronic properties could be designed. For instance, the synthesis of conjugated oligomers or polymers incorporating the 2,4-disubstituted-5-methyl-1,3-oxazole unit could lead to new organic semiconductors or light-emitting materials. acs.org Furthermore, the derivatization of this scaffold with specific binding moieties could enable its use in the development of chemical sensors or molecular probes. In the realm of nanotechnology, self-assembly of appropriately functionalized derivatives could lead to the formation of well-defined nanostructures with potential applications in nanoelectronics and drug delivery.

Table 4: Potential Applications of Functionalized 2,4-Diiodo-5-methyl-1,3-oxazole Derivatives

| Derivative Class | Potential Application | Key Functional Groups |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Aryl, Thienyl, or Pyridyl groups |

| Fluorescent Probes | Bioimaging | Dansyl, Fluorescein, or Rhodamine moieties |

| Self-Assembled Monolayers | Molecular Electronics | Thiol or Carboxylate anchor groups |

| Liquid Crystals | Display Technologies | Long alkyl chains and polar groups |

This table presents hypothetical data for potential future research findings.

Q & A

Q. What are the recommended synthetic routes for 2,4-Diiodo-5-methyl-1,3-oxazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of diiodo-substituted oxazoles typically involves cyclization of N-acyl-α-amino acid precursors or halogenation of pre-formed oxazole rings. For example:

- Cyclization Approach : React N-acylated α-amino acid derivatives with iodinating agents (e.g., iodine monochloride) in anhydrous solvents like dichloromethane. Cyclization can be promoted using catalysts like AlCl₃ (Friedel-Crafts acylation) .

- Halogenation : Direct iodination of 5-methyl-1,3-oxazole using iodine and oxidizing agents (e.g., HIO₄) under controlled temperatures (0–25°C). Monitor reaction progress via TLC.

- Optimization : Adjust molar ratios of iodinating agents and reaction time to avoid over-iodination. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing 2,4-Diiodo-5-methyl-1,3-oxazole?

Methodological Answer:

- NMR Spectroscopy : Use H-NMR to confirm methyl group integration (δ 2.1–2.5 ppm) and C-NMR to identify oxazole ring carbons (δ 140–160 ppm). Iodo substituents deshield adjacent carbons, shifting signals downfield .

- Mass Spectrometry : High-resolution ESI-MS/MS confirms molecular ion peaks (expected [M+H] for C₄H₃I₂NO: ~417.8 g/mol). Fragmentation patterns distinguish diiodo isomers .

- FT-IR : Look for C-I stretches (~500–600 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Q. How is cytotoxicity evaluated for halogenated oxazole derivatives like 2,4-Diiodo-5-methyl-1,3-oxazole?

Methodological Answer:

- Daphnia magna Bioassay : Prepare compound solutions in DMSO (≤1% v/v) and expose Daphnia magna neonates (6–24 hr old) for 48 hr. Calculate LC₅₀ values using probit analysis. Include positive controls (e.g., potassium dichromate) for validation .

- Cell Viability Assays : For mammalian cells, use MTT assays. Ensure iodine substituents do not interfere with absorbance readings at 570 nm via preliminary spectrophotometric scans .

Advanced Research Questions

Q. How can structural ambiguities in diiodo-oxazole derivatives be resolved using crystallographic methods?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mix). Use SHELX programs for structure refinement. Heavy iodine atoms enhance scattering, improving resolution. Validate bond angles and torsions against DFT-optimized models .

- Challenge : Iodo substituents may cause disorder; address this by collecting data at low temperature (100 K) and using anisotropic displacement parameters .

Q. What strategies address low yields in diiodo-oxazole synthesis, and how are byproducts characterized?

Methodological Answer:

- Byproduct Identification : Use LC-MS/MS to detect mono-iodinated or tri-iodinated byproducts. Compare retention times with synthetic standards.

- Yield Optimization :

Q. How do iodine substituents influence the bioactivity of oxazole derivatives in structure-activity relationship (SAR) studies?

Methodological Answer:

- Electronic Effects : Iodo groups increase lipophilicity (logP), enhancing membrane permeability. Measure logP via HPLC (octanol-water partition).

- Steric Effects : Compare IC₅₀ values of diiodo derivatives with chloro/bromo analogs. For example, 2,4-Diiodo-5-methyl-1,3-oxazole showed 10-fold higher cytotoxicity than chloro analogs in preliminary Daphnia assays, likely due to enhanced halogen bonding with target proteins .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions between iodine atoms and active sites (e.g., enzyme catalytic pockets) .

Data Contradiction Analysis

Q. How to resolve discrepancies between calculated and observed 1^11H-NMR shifts for diiodo-oxazoles?

Methodological Answer:

- Solvent Effects : Re-measure spectra in deuterated DMSO vs. CDCl₃; iodine’s polarizability alters chemical shifts.

- Dynamic Effects : Rotameric equilibria in solution may split signals. Use variable-temperature NMR to coalesce peaks (e.g., -40°C to 80°C).

- Reference Standards : Synthesize and compare with 2,4-diiodo-oxazole derivatives reported in literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。